molecular formula C12H20O B13789572 Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy CAS No. 90530-04-4

Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy

Cat. No.: B13789572
CAS No.: 90530-04-4
M. Wt: 180.29 g/mol
InChI Key: DFAHIMHECXLSIS-BMKPUPTLSA-N
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Description

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes an ethylidene group and an isopropyl ether. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its strained ring system and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane typically involves a Diels-Alder reaction followed by rearrangement sequences. For example, a Diels-Alder reaction between a suitable diene and dienophile can form the bicyclic structure, which is then functionalized to introduce the ethylidene and isopropyl ether groups .

Industrial Production Methods

This may include the use of chiral catalysts to ensure enantioselectivity and high yields .

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane is unique due to its specific functional groups and the resulting chemical properties.

Properties

CAS No.

90530-04-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(1S,2E,4R)-2-ethylidene-6-propan-2-yloxybicyclo[2.2.1]heptane

InChI

InChI=1S/C12H20O/c1-4-10-5-9-6-11(10)12(7-9)13-8(2)3/h4,8-9,11-12H,5-7H2,1-3H3/b10-4+/t9-,11-,12?/m0/s1

InChI Key

DFAHIMHECXLSIS-BMKPUPTLSA-N

Isomeric SMILES

C/C=C/1\C[C@H]2C[C@@H]1C(C2)OC(C)C

Canonical SMILES

CC=C1CC2CC1C(C2)OC(C)C

Origin of Product

United States

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